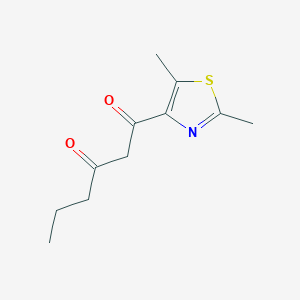![molecular formula C7H4ClF2N3 B15326699 4-Chloro-2-(difluoromethyl)pyrazolo[1,5-a]pyrazine](/img/structure/B15326699.png)
4-Chloro-2-(difluoromethyl)pyrazolo[1,5-a]pyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-2-(difluoromethyl)pyrazolo[1,5-a]pyrazine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrazine family. This compound is characterized by the presence of a chloro group at the 4th position and a difluoromethyl group at the 2nd position on the pyrazolo[1,5-a]pyrazine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(difluoromethyl)pyrazolo[1,5-a]pyrazine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chloro-2-(difluoromethyl)pyrazole with suitable reagents under controlled conditions. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like cesium carbonate (Cs2CO3) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve bulk synthesis techniques, where the reaction is scaled up to produce larger quantities. The use of continuous flow reactors and optimization of reaction parameters such as temperature, pressure, and reaction time are crucial for efficient industrial production .
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-2-(difluoromethyl)pyrazolo[1,5-a]pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines and thiols for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. The reaction conditions typically involve controlled temperatures and the use of solvents such as acetonitrile and ethanol .
Major Products Formed
The major products formed from these reactions include substituted pyrazolo[1,5-a]pyrazine derivatives, oxidized or reduced forms of the compound, and more complex heterocyclic structures resulting from cyclization .
Aplicaciones Científicas De Investigación
4-Chloro-2-(difluoromethyl)pyrazolo[1,5-a]pyrazine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a drug candidate due to its ability to interact with various biological targets.
Industry: The compound is used in the development of materials with specific properties, such as fluorescence and conductivity
Mecanismo De Acción
The mechanism of action of 4-Chloro-2-(difluoromethyl)pyrazolo[1,5-a]pyrazine involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit certain kinases, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other pyrazolo[1,5-a]pyrazine derivatives, such as:
- 4-Chloro-2-(trifluoromethyl)pyrazolo[1,5-a]pyrazine
- 4-Bromo-2-(difluoromethyl)pyrazolo[1,5-a]pyrazine
- 4-Chloro-2-(methyl)pyrazolo[1,5-a]pyrazine
Uniqueness
4-Chloro-2-(difluoromethyl)pyrazolo[1,5-a]pyrazine is unique due to the presence of both chloro and difluoromethyl groups, which confer distinct chemical and biological properties. The difluoromethyl group enhances the compound’s lipophilicity and metabolic stability, while the chloro group provides a site for further functionalization .
Propiedades
Fórmula molecular |
C7H4ClF2N3 |
|---|---|
Peso molecular |
203.57 g/mol |
Nombre IUPAC |
4-chloro-2-(difluoromethyl)pyrazolo[1,5-a]pyrazine |
InChI |
InChI=1S/C7H4ClF2N3/c8-6-5-3-4(7(9)10)12-13(5)2-1-11-6/h1-3,7H |
Clave InChI |
QLWIXYQRCBWBGQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CN2C(=CC(=N2)C(F)F)C(=N1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(1R,4S,5S)-5-{[(tert-butoxy)carbonyl]amino}bicyclo[2.1.0]pentane-5-carboxylic acid](/img/structure/B15326623.png)



![[(2R,3S)-2-(1H-pyrazol-4-yl)oxolan-3-yl]methanamine;dihydrochloride](/img/structure/B15326668.png)
![2-Amino-2-(5-methoxy-1h-benzo[d]imidazol-2-yl)ethan-1-ol](/img/structure/B15326674.png)



![4-(Tert-butoxy)-2-{[(tert-butoxy)carbonyl]amino}butanoic acid](/img/structure/B15326700.png)


